5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole
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Overview
Description
5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromomethyl group and a dichlorophenyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the isoxazole ring. This can be achieved using bromine or N-bromosuccinimide (NBS) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The dichlorophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted isoxazoles with various functional groups.
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially altering the bromomethyl or dichlorophenyl groups.
Scientific Research Applications
5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-(2,4-dichlorophenyl)isoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Methyl)-3-(2,4-dichlorophenyl)isoxazole: Lacks the halogen substituent on the methyl group.
3-(2,4-Dichlorophenyl)isoxazole: Lacks the bromomethyl group entirely.
Uniqueness
5-(Bromomethyl)-3-(2,4-dichlorophenyl)isoxazole is unique due to the presence of both the bromomethyl and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. The bromomethyl group, in particular, makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
5-(bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl2NO/c11-5-7-4-10(14-15-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHSJZJPZEATP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585374 |
Source
|
Record name | 5-(Bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5301-00-8 |
Source
|
Record name | 5-(Bromomethyl)-3-(2,4-dichlorophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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